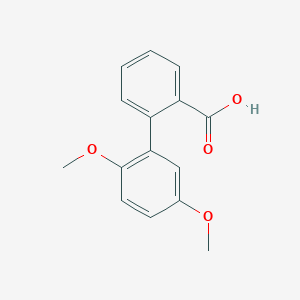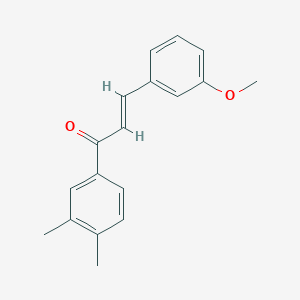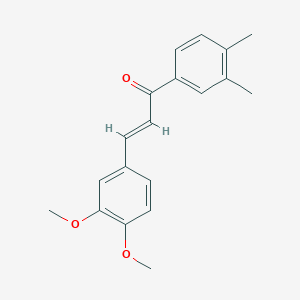
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as DMPP, is a synthetic compound that has been studied in various scientific research applications. DMPP is a white, crystalline solid with a melting point of 98-100°C, and is soluble in methanol, ethanol, and acetone. It has a molecular weight of 246.34 g/mol and a molecular formula of C16H20O2. DMPP has been studied for its potential uses in drug design and development, as well as its potential therapeutic effects.
科学的研究の応用
DMPP has been studied for its potential to be used in drug design and development. It has been found to have inhibitory activity against a variety of enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2. DMPP has also been studied for its potential therapeutic effects. It has been found to reduce inflammation and oxidative stress, as well as to reduce the risk of cancer. Additionally, DMPP has been studied for its potential to reduce the risk of cardiovascular disease and diabetes.
作用機序
The mechanism of action of DMPP is not fully understood. However, it is believed to act as an inhibitor of various enzymes, resulting in the inhibition of various biochemical and physiological processes. For example, DMPP has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which can lead to improved cognitive function. Additionally, DMPP has been found to inhibit the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition can result in increased levels of these neurotransmitters, which can lead to improved mood and decreased anxiety.
Biochemical and Physiological Effects
DMPP has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to reduce the risk of cancer. Additionally, DMPP has been found to reduce the risk of cardiovascular disease and diabetes, as well as to improve cognitive function and mood. DMPP has also been found to have antioxidant, anti-inflammatory, and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using DMPP in laboratory experiments is its high solubility in various solvents, such as methanol, ethanol, and acetone. This allows for easy and efficient synthesis of DMPP. Additionally, DMPP is relatively stable at room temperature, making it an ideal compound for laboratory experiments. However, DMPP is not as widely studied as other compounds, and its mechanism of action is not fully understood. Additionally, DMPP is not approved by the FDA for therapeutic use.
将来の方向性
There are a number of potential future directions for the study of DMPP. These include further research into its potential therapeutic effects, as well as its potential to be used in drug design and development. Additionally, further research into the mechanism of action of DMPP is needed to better understand its biochemical and physiological effects. Additionally, further research into the safety and efficacy of DMPP for therapeutic use is needed. Finally, further research into the synthesis of DMPP is needed to improve yields and reduce costs.
合成法
DMPP can be synthesized using a variety of methods. The most common method involves the condensation of 3,4-dimethoxyphenylacetic acid and 3,4-dimethylphenylacetic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the desired product, DMPP, in high yields. Other methods of synthesis include the reaction of 3,4-dimethoxyphenylacetic acid with a Grignard reagent, or the reaction of 3,4-dimethoxyphenylacetic acid with a Wittig reagent.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-8-16(11-14(13)2)17(20)9-6-15-7-10-18(21-3)19(12-15)22-4/h5-12H,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZOQMIQEAKFNV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)
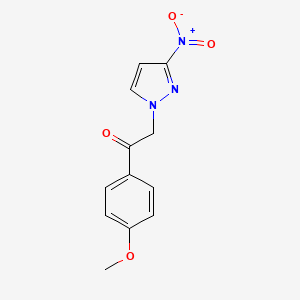
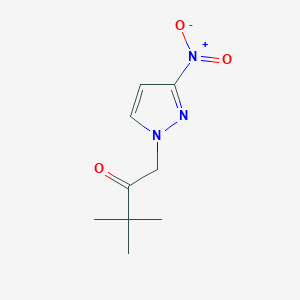



![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
